N-(3,4-dimethoxyphenethyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

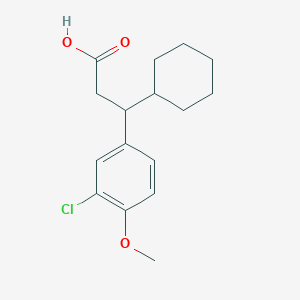

N-(3,4-dimethoxyphenethyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C30H29N5O7 and its molecular weight is 571.59. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound , were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies suggested their potential mechanisms of action could involve the inhibition of key cancer-related enzymes, indicating the compound's relevance in cancer research and therapy development Ibrahim A. Al-Suwaidan et al., 2016.

Thermo-Physical Characterization

The thermo-physical properties of 1,3,4-oxadiazole derivatives, closely related to the compound , were systematically characterized. The study detailed the impact of structural modifications on various thermodynamic parameters, enhancing our understanding of such compounds' interactions and behaviors in different solvents. This research contributes to the broader knowledge of designing and developing new compounds with optimized physical and chemical properties D. R. Godhani et al., 2013.

Cyclisation Studies

Research on cyclisation processes involving compounds structurally related to the targeted chemical has been documented. One study describes a high-yielding cyclisation process, demonstrating the compound's potential as an intermediate in the synthesis of complex organic molecules. This highlights its role in facilitating the development of new synthetic pathways and potentially new therapeutic agents F. King, 2007.

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives and 1,3,4-oxadiazole-2yl compounds, showcasing significant activities against various microorganisms. These findings suggest the potential application of the compound and its derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance H. Bektaş et al., 2007.

Structural and Inclusion Compound Studies

Structural studies of amide-containing isoquinoline derivatives, closely related to the compound of interest, provide insights into their crystalline forms and interactions with various acids. This research contributes to the understanding of the compound's structural flexibility and potential for forming inclusion compounds, which could have implications for its use in material science and drug delivery applications A. Karmakar et al., 2007.

Properties

CAS No. |

894930-13-3 |

|---|---|

Molecular Formula |

C30H29N5O7 |

Molecular Weight |

571.59 |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C30H29N5O7/c1-39-21-11-9-20(10-12-21)28-32-27(42-33-28)18-35-29(37)22-6-4-5-7-23(22)34(30(35)38)17-26(36)31-15-14-19-8-13-24(40-2)25(16-19)41-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,31,36) |

InChI Key |

JSKGIHKWHWYCSI-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC(=C(C=C5)OC)OC |

solubility |

soluble |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2760928.png)

![2-Cyclopropyl-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2760932.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2760937.png)

![N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2760940.png)

![2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2760947.png)

![2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2760948.png)

![2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine](/img/structure/B2760949.png)